molecular formula C15H8Cl2N2O5S B4696332 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate

5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate

Cat. No. B4696332
M. Wt: 399.2 g/mol
InChI Key: HWVHSNWZSQQDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as NQO1 substrate, as it is a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).

Mechanism of Action

The mechanism of action of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate involves its interaction with 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This compound is oxidized by 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, resulting in the formation of a reduced form of the compound. This reduced form can then react with other molecules, leading to the detoxification of harmful compounds. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the mechanism of action of this enzyme and its role in disease prevention.
Biochemical and Physiological Effects:
The use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to induce the expression of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, leading to increased detoxification processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in lab experiments include its well-established synthesis method and its ability to act as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in scientific research. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment to study its mechanism of action.

Future Directions

There are several future directions for the use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in scientific research. One potential direction is the study of the role of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in disease prevention. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been widely used in scientific research as a substrate for the enzyme 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This enzyme is involved in detoxification processes and is known to play a role in the prevention of cancer and other diseases. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the activity of this enzyme and its role in disease prevention.

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O5S/c16-11-5-6-14(15-10(11)2-1-7-18-15)24-25(22,23)9-3-4-12(17)13(8-9)19(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHSNWZSQQDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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